molecular formula C15H12BrClO B1532242 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one CAS No. 898761-68-7

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Cat. No. B1532242
M. Wt: 323.61 g/mol
InChI Key: GSSMDMIBWOPAME-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of methods to synthesize the compound, which could involve various chemical reactions.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like reactivity, stability, etc.).


Scientific Research Applications

Environmental Implications of Chlorophenols and Bromophenols

Chlorophenols and Bromophenols as Environmental Contaminants

Chlorophenols and bromophenols are widely recognized for their environmental presence due to industrial activities. These compounds have been evaluated for their toxicity and persistence in aquatic environments. Chlorophenols, for instance, exert moderate toxic effects on both mammalian and aquatic life, with their toxicity to fish upon long-term exposure being significant in certain cases. The persistence of these compounds in the environment varies, with the presence of adapted microflora significantly influencing their degradation rates (Krijgsheld & Gen, 1986).

Downstream Processing of Biologically Produced Diols

Research into the downstream processing of biologically produced diols, such as 1,3-propanediol, highlights the industrial application of chemical compounds in biotechnology. These diols have wide-ranging applications and are produced through microbial fermentation, with the separation process from the fermentation broth being a significant cost factor. This area of study presents an insight into the industrial relevance of chemical compounds in the production and purification processes of biologically significant molecules (Xiu & Zeng, 2008).

Industrial Applications and Environmental Concerns

Treatment of Pesticide Industry Wastewater

The pesticide production industry generates wastewater containing high concentrations of toxic pollutants, including chlorinated phenols. Treatment options for such wastewater are critical to preventing environmental contamination. Biological processes combined with granular activated carbon are used to treat these high-strength wastewaters, highlighting the industrial challenges and solutions associated with chemical compounds (Goodwin et al., 2018).

Degradation of Chlorinated Phenols by Zero Valent Iron

The use of zero valent iron and bimetallic systems for the degradation of chlorinated phenols in environmental remediation illustrates the application of chemical principles in addressing environmental pollutants. These systems offer efficient pathways for the dechlorination of such compounds, underscoring the intersection of chemistry and environmental engineering (Gunawardana et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves predicting or suggesting future research directions, potential applications, etc.


For a comprehensive analysis, you might want to consult scientific literature or databases, or work with a chemist or a researcher in the field. Please note that handling chemicals should always be done following appropriate safety measures and under the supervision of trained professionals.


properties

IUPAC Name

3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSMDMIBWOPAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228071
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

CAS RN

898761-68-7
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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